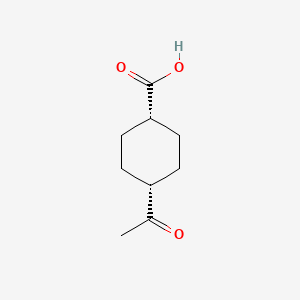

trans-4-Acetylcyclohexanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

407628-30-2 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

4-acetylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H14O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h7-8H,2-5H2,1H3,(H,11,12) |

InChI Key |

ZRKFRUWMDLOXNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC(CC1)C(=O)O |

Origin of Product |

United States |

Significance in Contemporary Chemical Science

The contemporary significance of trans-4-Acetylcyclohexanecarboxylic acid is prominently rooted in the fields of supramolecular chemistry and crystal engineering. The specific arrangement of its functional groups—a carboxylic acid and an acetyl group in a trans-1,4-disposition on a cyclohexane (B81311) ring—dictates its intermolecular interactions, making it a valuable building block for designing ordered molecular architectures.

At the heart of its scientific importance is its ability to form predictable hydrogen-bonding patterns. The carboxylic acid moiety is a classic functional group for forming robust hydrogen bonds, often leading to the creation of dimeric structures. In the solid state, this compound molecules arrange themselves into centrosymmetric dimers through hydrogen bonding between their carboxyl groups. This self-assembly is a key principle in crystal engineering, where chemists aim to control the formation of solid-state structures with desired properties.

The predictable nature of these hydrogen bonds makes this compound a model system for studying the principles of molecular recognition and self-assembly. By understanding how this molecule interacts with itself, chemists can design more complex systems with tailored architectures and functionalities.

**Table 1: Crystallographic and Hydrogen Bonding Data for trans-4-Acetylcyclohexanecarboxylic Acid***

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| O···O distance in carboxyl dimer | 2.667 (3) Å |

| O-H···O angle in carboxyl dimer | 175° |

Data sourced from crystallographic studies.

Historical Context of Structural and Synthetic Challenges

Stereoselective Synthesis of this compound

The spatial arrangement of the acetyl and carboxylic acid groups on the cyclohexane ring is crucial for the compound's properties and applications. Achieving a high yield of the trans isomer requires specific stereoselective synthetic approaches.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to produce enantiomerically pure forms of chiral molecules. In the case of this compound, which is chiral, asymmetric synthesis would involve establishing the stereochemistry at the two stereocenters in a controlled manner. While specific asymmetric syntheses for this exact molecule are not extensively documented in publicly available literature, established methodologies for similar structures can be proposed.

One potential approach involves the use of chiral auxiliaries . rsc.orgwikipedia.orgsigmaaldrich.comnumberanalytics.com A chiral auxiliary is a temporary chemical compound that can be attached to the starting material to direct the stereochemical outcome of a reaction. For instance, a prochiral starting material could be coupled with a chiral auxiliary, followed by a diastereoselective reaction to form the cyclohexane ring, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. Commonly used chiral auxiliaries include derivatives of amino alcohols like pseudoephedrine and oxazolidinones. wikipedia.orgnih.gov

Another strategy could be the asymmetric hydrogenation of a suitable unsaturated precursor. This would involve the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to selectively produce one enantiomer of the target molecule.

Diastereoselective Control in Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. For 4-acetylcyclohexanecarboxylic acid, this pertains to the cis or trans relationship between the acetyl and carboxylic acid groups. The primary route to substituted cyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding substituted benzoic acid. lookchem.com In the case of this compound, the logical precursor is 4-acetylbenzoic acid.

The catalytic hydrogenation of 4-substituted benzoic acids typically yields a mixture of cis and trans isomers. The ratio of these isomers is influenced by the catalyst, solvent, and reaction conditions. Thermodynamic calculations suggest that for 1,4-disubstituted cyclohexanes, the trans isomer, where both substituents can occupy equatorial positions, is generally more stable than the cis isomer. lookchem.com However, the kinetic product of hydrogenation may not always favor the thermodynamic product.

| Catalyst | Starting Material | Product cis:trans Ratio | Reference |

| 5% Ru/C | p-Aminobenzoic acid | 1:4.6 | lookchem.com |

| Ru-Ni/C | 4-Alkylbenzoic acids | 3:2 | lookchem.com |

This table presents typical diastereomeric ratios obtained from the hydrogenation of analogous 4-substituted benzoic acids, suggesting that a mixture of isomers is commonly formed.

Direct diastereoselective methods that significantly favor the trans isomer during the hydrogenation of 4-acetylbenzoic acid are not well-established. Therefore, achieving a high purity of the trans isomer often relies on post-synthesis isomerization.

Isomerization Strategies for trans-Configuration Enrichment

Given that the direct synthesis often results in a mixture of cis and trans isomers, isomerization is a critical step to enrich the desired this compound. The principle behind this strategy is the conversion of the kinetically favored but thermodynamically less stable cis isomer to the more stable trans isomer.

This is typically achieved by treating the mixture of isomers with a base. The base facilitates the epimerization of the carbon atom bearing the carboxylic acid group through the formation of an enolate intermediate. The equilibrium will then shift towards the more stable trans isomer. Common bases and solvents used for this purpose include sodium hydroxide (B78521) or sodium alkoxides in an alcoholic solvent.

A study on the synthesis of trans-4-alkylcyclohexanecarboxylic acids demonstrated a successful isomerization process. After hydrogenation of 4-alkylbenzoic acids, the resulting mixture was heated under pressure in the presence of the catalyst, which led to an enrichment of the trans isomer to approximately 75%. lookchem.com Further purification by recrystallization can then yield the pure trans isomer. Patents describing the synthesis of trans-4-aminocyclohexanecarboxylic acid also detail similar base-catalyzed isomerization methods. googleapis.comgoogle.comgoogle.com

| Isomerization Conditions | Starting cis:trans Ratio | Final trans Isomer Content | Reference |

| Heating at 260-280°C under 3.0-4.0 MPa | 3:2 (for 4-alkyl derivative) | 75% | lookchem.com |

| Treatment with base | Not specified | High enrichment | googleapis.comgoogle.comgoogle.com |

This table illustrates the effectiveness of isomerization in enriching the trans isomer for analogous compounds.

Novel Synthetic Pathways and Process Optimization

The development of efficient and sustainable synthetic methods is a continuous goal in chemical manufacturing. This includes optimizing existing routes for large-scale production and incorporating principles of green chemistry.

Development of Efficient and Scalable Preparative Methods

An efficient and scalable synthesis of this compound would likely follow a two-step process analogous to the industrial production of similar compounds like tranexamic acid and other trans-4-substituted cyclohexanecarboxylic acids. researchgate.net

Catalytic Hydrogenation of 4-Acetylbenzoic Acid: The first step would involve the catalytic hydrogenation of readily available 4-acetylbenzoic acid. This reaction would reduce the aromatic ring to a cyclohexane ring. A suitable catalyst for this transformation would be a ruthenium-based catalyst, such as ruthenium on carbon (Ru/C) or a mixed ruthenium-nickel on carbon (Ru-Ni/C) catalyst. lookchem.com The reaction is typically carried out in an aqueous basic solution under hydrogen pressure.

Isomerization and Purification: The hydrogenation step would produce a mixture of cis and trans isomers. The subsequent step would be the isomerization of this mixture to enrich the trans isomer, as described in section 2.1.3. This is a crucial step for achieving a high yield of the desired product. The final purification would likely involve recrystallization from a suitable solvent system to obtain the pure this compound.

This approach is advantageous for large-scale production due to the availability of the starting material and the use of heterogeneous catalysts that can be recovered and reused.

Green Chemistry Approaches in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several green chemistry principles can be applied to the synthesis of this compound.

Catalysis: The use of heterogeneous catalysts like Ru/C in the hydrogenation step is a key green chemistry principle. These catalysts are highly efficient, can often be recycled, and reduce the need for stoichiometric reagents. rsc.org

Atom Economy: The hydrogenation of 4-acetylbenzoic acid is an addition reaction, which has a high atom economy as all the atoms of the reactants are incorporated into the final product.

Safer Solvents and Reagents: The use of water as a solvent in the hydrogenation step is a green alternative to many organic solvents. lookchem.com Furthermore, catalytic transfer hydrogenation, which uses safer hydrogen donors like alcohols instead of high-pressure hydrogen gas, is a potential greener alternative for the reduction of the aromatic ring. rsc.orgnih.gov

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is a technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. thieme-connect.denumberanalytics.comugm.ac.idmdpi.comresearchgate.netresearchgate.net While specific applications to the synthesis of this compound are not detailed, microwave irradiation could potentially be used to accelerate both the hydrogenation and isomerization steps.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Catalytic Methods in this compound Synthesis

Catalysis is pivotal in the hydrogenation of the benzene (B151609) ring of 4-acetylbenzoic acid to yield 4-acetylcyclohexanecarboxylic acid. The choice of catalyst and reaction conditions determines the efficiency of the reaction and, crucially, the diastereomeric ratio of the product. Methodologies range from homogeneous and heterogeneous transition-metal catalysis to emerging biocatalytic strategies for stereocontrol.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Prominent examples in hydrogenation reactions include transition-metal complexes like Wilkinson's catalyst (chloridotris(triphenylphosphine)rhodium(I)). wikipedia.orglibretexts.org These catalysts are known for their high activity and selectivity under mild conditions for specific functional groups, most notably the hydrogenation of alkenes and alkynes. adichemistry.com

The mechanism of action, for instance with Wilkinson's catalyst, involves the oxidative addition of hydrogen to the metal center, coordination of the unsaturated substrate, migratory insertion, and finally, reductive elimination to release the saturated product. libretexts.orgiitd.ac.in While highly effective for olefins, the application of classical homogeneous catalysts for the stereoselective hydrogenation of substituted aromatic carboxylic acids is not extensively documented. Challenges in this area include potential catalyst inhibition or poisoning by the carboxylic acid group and achieving high diastereoselectivity to favor the trans isomer. The development of specialized homogeneous catalyst systems that can effectively reduce the benzene ring of 4-acetylbenzoic acid while controlling the stereochemistry remains an area of ongoing research.

Heterogeneous catalysis is the most common and industrially viable method for the hydrogenation of aromatic rings. This approach utilizes a solid catalyst, typically a metal supported on a high-surface-area material, in a liquid or gas phase reaction mixture. For the synthesis of 4-substituted cyclohexanecarboxylic acids, catalysts based on platinum-group metals are particularly effective.

Ruthenium, often supported on carbon (Ru/C), is a highly active catalyst for the hydrogenation of benzoic acid and its derivatives. nih.gov Research on analogous compounds, such as p-aminobenzoic acid, has shown that hydrogenation with a 5% Ru/C catalyst under basic conditions (e.g., in a NaOH solution) can produce the corresponding cyclohexyl derivative with a trans isomer content greater than 75%. nih.gov The basic conditions are thought to facilitate the isomerization of the cis product to the thermodynamically more stable trans product during the reaction.

Bimetallic catalysts, which combine two different metals, are often explored to enhance catalytic activity, selectivity, and stability. The combination of Ruthenium and Nickel (Ru-Ni) is of particular interest. While specific data on Ru-Ni/C for 4-acetylbenzoic acid hydrogenation is limited, studies on other bimetallic Ru-Ni systems have demonstrated synergistic effects. For example, a 5% Ru₂.₅Ni₂.₅/Al₂O₃ bimetallic catalyst showed superior activity in the hydrogenation of N-propylcarbazole compared to monometallic Ru/Al₂O₃ or Ni/Al₂O₃ catalysts. researchgate.net This enhanced performance is attributed to improved metal dispersion and electronic interactions between the two metals, which can facilitate hydrogen activation and spillover. researchgate.net Such findings suggest that a Ru-Ni/C system could offer similar advantages for the efficient synthesis of this compound.

| Precursor | Catalyst | Solvent/Medium | Temperature (°C) | Pressure (bar) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| p-Aminobenzoic acid | 5% Ru/C | 10% NaOH (aq) | 100 | 15 | Achieved >75% trans isomer in a one-pot process. | nih.gov |

| Benzoic acid | 5% Ru/C | 1,4-Dioxane/Water (1:1) | 220 | 68.9 | 100% conversion with 86% selectivity to cyclohexanecarboxylic acid. | cabidigitallibrary.org |

| p-Hydroxybenzoic acid | Ru/C or Pd/C | Water | 80-150 | 10-30 | Initial hydrogenation followed by a separate isomerization step. | nih.gov |

| N-propylcarbazole | 5% Ru₂.₅Ni₂.₅/Al₂O₃ | Dodecane | 150-180 | Not specified | Bimetallic catalyst showed higher activity than monometallic counterparts. | researchgate.net |

Achieving a high proportion of the trans isomer is a critical aspect of synthesizing this compound. While direct asymmetric organocatalysis for this specific hydrogenation is not a conventional approach, other chemical and biocatalytic methods are employed to control or correct the stereochemistry of the final product.

A common strategy involves the post-synthesis epimerization of a cis/trans mixture. The trans isomer of 4-substituted cyclohexanecarboxylic acids is thermodynamically more stable than the cis isomer. This stability difference can be exploited by heating a mixture of isomers in the presence of a strong base. For instance, heating a mixture of cis and trans 4-isopropyl-cyclohexanecarboxylic acid with potassium hydroxide at temperatures between 130°C and 220°C can efficiently convert the cis form into the trans form, resulting in a product with a purity of over 98%. google.com This base-catalyzed process allows for the equilibration of the acidic proton at the C1 position, leading to the formation of the more stable diequatorial trans isomer.

| Substrate | Reagent | Temperature (°C) | Initial trans:cis Ratio | Final trans Purity | Reference |

|---|---|---|---|---|---|

| 4-isopropyl-cyclohexanecarboxylic acid | Potassium Hydroxide (KOH) | 130 - 220 | 23:77 | 98.4% - 99.8% | google.com |

| Methyl 4-isopropyl-cyclohexanecarboxylate | Sodium Hydride (NaH) | 150 | 25:75 | Equilibrium mixture (85:15) | google.com |

Furthermore, principles of organocatalysis, particularly biocatalysis using enzymes, have been successfully applied for the stereocontrol of structurally related compounds. In a notable example, transaminases have been used for the dynamic kinetic resolution of cis/trans mixtures of 4-substituted cyclohexane-1-amines. nih.govresearchgate.net The enzyme selectively catalyzes the deamination of the cis-amine to the corresponding ketone, leaving behind the highly pure trans-amine. nih.gov This dynamic process, where the intermediate ketone can be re-aminated, allows for the theoretical conversion of the entire mixture to the desired trans product, demonstrating a powerful biological approach to achieving stereopurity. nih.govresearchgate.net

Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For trans-4-Acetylcyclohexanecarboxylic acid, a suite of NMR experiments would be utilized for a comprehensive structural assignment in solution.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

While specific experimental NMR spectra for this compound are not widely available in the public domain, the application of standard 1D and 2D NMR techniques would allow for a complete assignment of its proton and carbon signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclohexane (B81311) ring, the acetyl methyl group, and the carboxylic acid proton. The chemical shifts and coupling constants of the cyclohexane protons would be indicative of their axial or equatorial positions, confirming the trans configuration of the substituents.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Separate signals would be expected for the carboxylic acid carbon, the ketone carbonyl carbon, the acetyl methyl carbon, and the individual carbons of the cyclohexane ring.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling correlations, allowing for the tracing of the connectivity of the protons within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the assignment of its attached proton.

A hypothetical data table for the expected NMR assignments is presented below.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 (CH-COOH) | ~2.5 | ~45 | H1 to C(OOH), C2, C6 |

| 2, 6 (CH₂) | ~1.5 (ax), ~2.1 (eq) | ~30 | H2/6 to C1, C3/5, C4 |

| 3, 5 (CH₂) | ~1.3 (ax), ~1.9 (eq) | ~28 | H3/5 to C2/6, C4 |

| 4 (CH-C(O)CH₃) | ~2.4 | ~50 | H4 to C(O)CH₃, C3, C5 |

| 7 (C=O, acid) | - | ~180 | - |

| 8 (C=O, ketone) | - | ~210 | - |

| 9 (CH₃) | ~2.2 | ~25 | H9 to C(O)CH₃, C4 |

| 10 (OH) | ~12.0 (broad) | - | - |

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in their crystalline state. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be particularly informative. This technique can distinguish between different crystalline forms (polymorphs) if they exist, as the chemical shifts of the carbon atoms are sensitive to the local packing environment. Furthermore, ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice. Publicly available experimental solid-state NMR data for this specific compound is limited.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the accurate determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₁₄O₃), the expected exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula. Specific HRMS data for this compound is not readily found in public databases.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides valuable information about the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of water (H₂O), the carboxylic acid group (COOH), and the acetyl group (CH₃CO). Analysis of these fragments helps to piece together the molecular structure. Detailed MS/MS fragmentation data for this specific compound is not currently available in surveyed literature.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of this compound has been determined and provides a wealth of structural information. nih.govresearchgate.net

| Crystal Data Parameter | Value |

| Molecular Formula | C₉H₁₄O₃ |

| Hydrogen Bonding | Carboxyl-dimer pattern |

| O···O distance | 2.667 (3) Å nih.govresearchgate.net |

| O-H···O angle | 175° nih.govresearchgate.net |

| Conformation | Chiral, with negligible disorder nih.govresearchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The vibrational modes of this compound provide characteristic spectral signatures for its key functional groups: the carboxylic acid and the ketone.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹. This broadening is a direct consequence of the strong hydrogen bonding in the dimeric structure. The C=O stretching vibration of the carboxylic acid dimer usually appears as a strong band around 1710 cm⁻¹. The C=O stretch of the ketone functional group is expected to be observed at a slightly higher wavenumber, typically in the range of 1715-1725 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations are also active in the Raman spectrum, though their intensities can vary. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. The C-C stretching and C-H bending vibrations of the cyclohexane ring and the acetyl group will also give rise to characteristic peaks in the fingerprint region (below 1500 cm⁻¹).

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) | IR |

| Carboxylic Acid | C=O stretch (dimer) | ~1710 | IR, Raman |

| Ketone | C=O stretch | 1715 - 1725 | IR, Raman |

| Alkyl | C-H stretch | 2950 - 2850 | IR, Raman |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | IR |

| Cyclohexane | CH₂ scissoring | ~1450 | IR, Raman |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a comprehensive and unambiguous structural elucidation of this compound is best achieved through an integrated approach. By combining the data from single-crystal X-ray diffraction with vibrational spectroscopy, a more complete understanding of both the solid-state and molecular-level structure is obtained.

X-ray crystallography provides the precise spatial arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the details of the hydrogen bonding network. rsc.org This information is crucial for interpreting the vibrational spectra. For instance, the observation of a broad O-H stretch and a C=O stretch at a lower frequency in the IR spectrum is consistent with the dimeric structure confirmed by X-ray diffraction.

A combined X-ray crystallographic and spectroscopic study of keto acids has demonstrated the power of this integrated approach. rsc.org Raman and infrared spectroscopy can effectively differentiate between various modes of hydrogen bonding, such as the centrosymmetric acid-to-acid dimers found in some keto acids and the acid-to-ketone hydrogen bonding observed in others. rsc.org This correlative approach allows for a robust characterization of the intermolecular forces that govern the supramolecular assembly in the solid state.

In essence, X-ray diffraction provides a static picture of the molecule in its crystalline form, while vibrational spectroscopy offers insights into the dynamic behavior of its functional groups. The synergy between these techniques provides a powerful methodology for the complete structural characterization of complex organic molecules like this compound.

Stereochemistry and Conformational Analysis

Configurational Isomerism: trans- vs. cis-Stereochemistry

The prefixes trans and cis describe the relative orientation of the acetyl and carboxylic acid groups attached to the cyclohexane (B81311) ring at positions 1 and 4. In the trans isomer, the two substituents are on opposite sides of the ring's plane, whereas in the cis isomer, they are on the same side. This difference in spatial arrangement defines them as diastereomers, which are stereoisomers that are not mirror images of each other.

Several analytical techniques are employed to unambiguously assign and confirm the relative stereochemistry of substituted cyclohexanes.

X-ray Crystallography : This is a powerful method for determining the precise three-dimensional structure of a molecule in the solid state. A crystal structure analysis of trans-4-acetylcyclohexanecarboxylic acid has confirmed its configuration, showing that in the solid state, it adopts a conformation where the carboxyl and acetyl groups are clearly on opposite sides of the ring. researchgate.netnih.govresearchwithrutgers.com This technique provides definitive proof of the trans arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for determining stereochemistry in solution. For cyclohexane derivatives, the coupling constants (J-values) between adjacent protons are particularly informative. The magnitude of the coupling between a proton and its neighbors depends on the dihedral angle between them, a relationship described by the Karplus equation. In a chair conformation, the coupling between two axial protons (J_aa, dihedral angle ≈ 180°) is large, while axial-equatorial (J_ae) and equatorial-equatorial (J_ee) couplings are small. By analyzing the proton NMR spectrum, the axial or equatorial nature of the ring protons can be deduced, which in turn reveals the relative orientation of the substituents. nih.gov For this compound, the diequatorial arrangement of the substituents in the dominant chair conformer results in a characteristic pattern of proton signals and coupling constants that distinguishes it from the cis isomer. nih.gov

The conversion of the thermodynamically less stable cis isomer to the more stable trans isomer is a process of significant interest. While specific studies on this compound are not prevalent, methods used for analogous 4-substituted cyclohexanecarboxylic acids are applicable. The trans isomer is generally more stable because both bulky substituents can simultaneously occupy equatorial positions, minimizing steric strain.

Common methods for isomerization (epimerization) include:

Alkali-Mediated Isomerization : Heating a mixture of cis and trans isomers in the presence of a strong base or alkali can facilitate equilibration to favor the more stable trans isomer. For instance, mixtures of 4-alkylcyclohexanecarboxylic acids have been isomerized by heating at high temperatures (260–280°C) to increase the proportion of the trans product. lookchem.com

Base-Catalyzed Enolization : Strong bases like lithium diisopropylamide (LDA) can be used to deprotonate the alpha-carbon of the acetyl group, forming an enolate. Reprotonation can occur from either face, leading to a mixture of isomers and allowing for equilibration towards the more stable trans product. acs.org

Chemical Conversion : In some cases, heating with reagents like thionyl chloride has been shown to cause partial epimerization in related substituted cyclohexanecarboxylic acids. wmich.edu

The dynamic isomerization of cis to trans isomers can also be achieved using biocatalysts, such as transaminases, which can selectively convert the cis isomer via a ketone intermediate, ultimately yielding the thermodynamically favored trans product. nih.gov

Conformational Analysis of the Cyclohexane Ring

The two most notable conformations of cyclohexane are the chair and the boat.

Chair Conformation : This is the most stable conformation of cyclohexane, as it is nearly free of both angle strain (all C-C-C angles are close to the ideal tetrahedral 109.5°) and torsional strain (all adjacent C-H bonds are staggered). byjus.comdavuniversity.org At room temperature, over 99.9% of cyclohexane molecules exist in the chair form. byjus.com

Boat Conformation : The boat conformation is significantly less stable than the chair. byjus.com It suffers from torsional strain due to eclipsed C-H bonds along the sides and steric strain between the two "flagpole" hydrogens, which point inward towards each other. libretexts.org The boat form is a high-energy transition state, not a stable conformer. wikipedia.org

Twist-Boat (or Skew-Boat) Conformation : To alleviate some of the strain in the boat form, the ring can twist to form the twist-boat conformation. This conformer is more stable than the boat but still significantly less stable than the chair. byjus.comlibretexts.org

Half-Chair Conformation : This is the highest energy conformation and acts as the transition state during the interconversion (ring-flipping) between the chair and twist-boat forms. libretexts.orgwikipedia.org

The relative energies of these conformations determine their population at equilibrium.

| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |

|---|---|---|

| Chair | 0 | 0 |

| Twist-Boat | 5.5 | 23 |

| Boat | 7.0 | 30 |

| Half-Chair | 10.8 | 45 |

Data sourced from multiple references indicating general energy differences. libretexts.orgwikipedia.org

When substituents are present on the cyclohexane ring, they can occupy two distinct positions in the chair conformation: axial (perpendicular to the ring's plane) or equatorial (in the general plane of the ring). Substituents generally prefer the more spacious equatorial position to avoid steric hindrance with the axial hydrogens at the C3 and C5 positions (known as 1,3-diaxial interactions). msu.edu

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers. masterorganicchemistry.comwikipedia.org

For this compound, the key chair conformations would be the diequatorial and the diaxial forms.

Diequatorial Conformer : Both the acetyl and carboxylic acid groups occupy equatorial positions. This arrangement minimizes steric strain and is therefore the most stable conformation.

Diaxial Conformer : Through a ring-flip, the diequatorial conformer converts to a diaxial conformer where both groups are in the sterically hindered axial positions. This conformation is highly unstable due to significant 1,3-diaxial interactions.

The equilibrium heavily favors the diequatorial conformer. The stability difference can be estimated by summing the A-values of the two substituents.

| Substituent (X) | A-Value (kcal/mol) |

|---|

A-values for select functional groups. ubc.ca The A-value for the acetyl group is estimated based on its steric bulk relative to similar groups.

Given the A-value for a carboxylic acid group is approximately 1.2 kcal/mol, and estimating a similar value for the acetyl group, the diaxial conformer of the trans isomer would be at least 2.4 kcal/mol less stable than the diequatorial conformer, meaning the diequatorial form is overwhelmingly predominant at equilibrium.

Dynamic Stereochemistry and Conformational Interconversion Barriers

The cyclohexane ring is not static and undergoes a rapid "ring flip" or "chair-chair" interconversion at room temperature. For this compound, this involves the interconversion between two chair conformations. In the trans-1,4-disubstituted pattern, one conformer has both substituents in the equatorial position (diequatorial), while the other has both in the axial position (diaxial).

The diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of unfavorable 1,3-diaxial interactions. The acetyl and carboxylic acid groups are both sterically demanding, and their placement in the axial positions would lead to significant steric strain.

The energy barrier for the chair-chair interconversion of cyclohexane is approximately 10-11 kcal/mol. The presence of substituents can alter this barrier. The pathway for this interconversion proceeds through higher-energy twist-boat and boat conformations. The energy difference between the diequatorial and diaxial conformers of this compound can be estimated from the A-values of the individual substituents, although interactions between the substituents can lead to deviations from simple additivity.

Table 3: Estimated Conformational Energy Data

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Steric Interactions |

| Diequatorial | 0 (most stable) | >99% | Gauche interactions within the ring |

| Diaxial | ~4-5 (estimated) | <1% | 1,3-diaxial interactions |

The relative energy is an estimation based on the A-values of similar functional groups. The actual energy difference and interconversion barriers have not been experimentally determined for this specific molecule.

The dynamic nature of the stereochemistry means that at room temperature, the molecule exists almost exclusively in the diequatorial conformation. To study the individual conformers, low-temperature NMR studies would be required to "freeze out" the ring flip on the NMR timescale.

Reaction Mechanisms and Chemical Reactivity

Fundamental Organic Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for nucleophilic acyl substitution and reduction reactions.

Esterification: trans-4-Acetylcyclohexanecarboxylic acid can be converted to its corresponding esters through various methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Alternative methods for esterification that avoid strongly acidic conditions include reaction with alkyl halides in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol, which is common in the Steglich esterification. commonorganicchemistry.com

Amidation: The carboxylic acid can be converted into amides by reaction with ammonia (B1221849) or primary or secondary amines. Direct reaction requires very high temperatures and is generally inefficient. Therefore, the carboxylic acid is typically activated first. A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acyl chloride readily reacts with an amine to form the corresponding amide.

Alternatively, peptide coupling reagents (e.g., DCC, EDC) can be used to facilitate the direct formation of an amide bond between the carboxylic acid and an amine under milder conditions. organic-chemistry.org Boron-based catalysts have also been developed for direct amidation reactions, offering a versatile and efficient approach. mdpi.com

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible, equilibrium-driven reaction. libretexts.orgmasterorganicchemistry.com |

| Amidation via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Amide | Two-step process involving a highly reactive intermediate. commonorganicchemistry.com |

| Amidation with Coupling Agent | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) | Amide | Milder conditions suitable for sensitive substrates. organic-chemistry.org |

Reduction: The carboxylic acid group is resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). However, it can be reduced to a primary alcohol using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via a tetrahedral intermediate and results in the formation of (trans-4-acetylcyclohexyl)methanol. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide. libretexts.org

Oxidation: The carboxylic acid functional group is in a high oxidation state and is generally resistant to further oxidation under standard conditions. The carbon atom of the carboxyl group is already bonded to three oxygen atoms (one double bond, one single bond). Therefore, oxidative pathways for this compound typically target other parts of the molecule, such as the acetyl group or the cyclohexane (B81311) ring, under specific and often harsh conditions.

Reactivity of the Acetyl Group

The acetyl group (-COCH₃) is a ketone, and its reactivity is centered on the electrophilic carbonyl carbon and the acidic α-hydrogens.

Like other carbonyl compounds with α-hydrogens, the acetyl group of this compound exists in equilibrium with its enol tautomer. libretexts.org Tautomers are constitutional isomers that readily interconvert. leah4sci.com In this equilibrium, a proton migrates from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi-bond from the C=O to the C=C bond.

The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. masterorganicchemistry.com The enol form, though present in small concentrations, is a crucial intermediate for many reactions of the acetyl group. libretexts.org

The hydrogens on the carbon adjacent to the acetyl group's carbonyl (the α-carbon) are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. libretexts.org This enolate is a powerful nucleophile and is central to many carbon-carbon bond-forming reactions.

Halogenation: In the presence of an acid or base catalyst, the α-carbon can be halogenated. Acid-catalyzed halogenation proceeds through the enol intermediate, while base-promoted halogenation occurs via the enolate. msu.edu

Aldol (B89426) Addition and Condensation: Under basic conditions, the enolate can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule (such as an aldehyde or another ketone), forming a β-hydroxy ketone in an aldol addition reaction. libretexts.org Subsequent dehydration can lead to an α,β-unsaturated ketone.

Alkylation: The enolate can also be alkylated by reacting it with an alkyl halide, forming a new carbon-carbon bond at the α-position. libretexts.org

Cyclohexane Ring Reactivity and Transformations

The cyclohexane ring in this compound is a saturated carbocycle. As an alkane, it is generally unreactive towards many reagents under normal conditions. Its chemistry is dominated by its conformational preferences.

The cyclohexane ring typically adopts a stable chair conformation to minimize angular and torsional strain. researchgate.netnih.gov In the trans-1,4-disubstituted pattern, the two substituents can both occupy equatorial positions, leading to a thermodynamically stable conformation with minimal steric hindrance. It is expected that both the acetyl and carboxylic acid groups in this compound reside in these favored equatorial positions.

Transformations involving the cyclohexane ring itself, such as C-H activation or ring-opening, require harsh conditions (e.g., high temperatures, strong catalysts, or radical initiators) and are less common than reactions at the more reactive functional groups. Therefore, the cyclohexane ring primarily serves as a rigid and stable scaffold that orients the acetyl and carboxylic acid functional groups in a specific spatial relationship.

Compound Index

| Compound Name |

|---|

| This compound |

| Sulfuric acid |

| Hydrochloric acid |

| Dicyclohexylcarbodiimide (DCC) |

| Thionyl chloride |

| Oxalyl chloride |

| Ethylenediamide (EDC) |

| Sodium borohydride |

| Lithium aluminum hydride |

| (trans-4-acetylcyclohexyl)methanol |

| Diethyl ether |

| Tetrahydrofuran |

Electrophilic and Nucleophilic Additions

The carbonyl carbon of the acetyl group is electrophilic in nature and is the primary site for nucleophilic addition reactions . A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, cyanides, and amines, can attack this carbon. The general mechanism involves the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. For instance, reduction with a hydride reagent like sodium borohydride would lead to the formation of trans-4-(1-hydroxyethyl)cyclohexanecarboxylic acid. The stereoselectivity of this reduction is influenced by the steric hindrance posed by the cyclohexane ring and the carboxylic acid group, generally favoring the approach of the nucleophile from the less hindered face.

While the carbonyl group is primarily targeted by nucleophiles, electrophilic additions can occur at the carbonyl oxygen. Protonation of the carbonyl oxygen by a strong acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

The carboxylic acid moiety can also participate in reactions. For example, it can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂), which can then undergo nucleophilic acyl substitution with various nucleophiles. youtube.comlibretexts.org

Ring Opening and Rearrangement Mechanisms

The cyclohexane ring in this compound is generally stable and does not readily undergo ring-opening reactions under typical conditions. Such reactions would require high energy input or specific catalytic systems that can cleave the carbon-carbon bonds of the ring.

Rearrangement reactions , however, are a possibility, particularly those involving the functional groups. For instance, under specific conditions, rearrangements involving the acetyl group, such as those seen in other cyclohexyl ketones, could potentially occur. However, specific literature detailing such rearrangements for this compound is scarce.

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving this compound. This is particularly evident in stereoselective transformations.

Mechanistic Insights into Stereoselective Catalysis

The stereoselective catalysis of this compound, especially the reduction of the ketone, is of significant interest for the synthesis of specific stereoisomers of the corresponding alcohol. Chiral catalysts, often transition metal complexes with chiral ligands, are employed to achieve high enantioselectivity.

The mechanism of such catalytic hydrogenations typically involves the coordination of the ketone to the metal center of the catalyst. The chiral environment created by the ligands then directs the delivery of hydrogen from one specific face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The trans-relationship of the acetyl and carboxylic acid groups can influence the binding of the substrate to the catalyst and, consequently, the stereochemical outcome.

Patents describing the synthesis of related compounds, such as trans-4-amino-1-cyclohexanecarboxylic acid derivatives, highlight the use of catalysts like ruthenium or rhodium on a carbon support for the hydrogenation of aromatic precursors to the corresponding cyclohexane derivatives, achieving a high trans-to-cis ratio. google.compatsnap.comgoogleapis.com This indicates that the choice of catalyst and reaction conditions is crucial for controlling the stereochemistry of the cyclohexane ring.

Role of Transition States and Intermediates

The stereochemical outcome of catalytic reactions is dictated by the relative energies of the diastereomeric transition states . In the catalytic reduction of the acetyl group, the transition state involves the metal catalyst, the substrate (this compound), and the hydrogen source. The interactions between the chiral ligands of the catalyst and the substituents on the cyclohexane ring of the substrate determine which transition state is lower in energy, thereby favoring the formation of a specific stereoisomer.

Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of trans-4-Acetylcyclohexanecarboxylic acid. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are utilized to model the molecule in the gas phase or in the presence of a solvent, yielding detailed information about its geometry, electronic structure, and energetics.

Prediction of Molecular Geometry and Electronic Structure

Quantum chemical methods can predict the most stable three-dimensional arrangement of atoms in this compound. For the cyclohexane (B81311) ring, the chair conformation is the most stable. In the trans isomer, both the acetyl and carboxylic acid substituents can occupy equatorial positions, leading to a thermodynamically favored conformation that minimizes steric hindrance.

Calculations can provide precise values for bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be determined. This information is vital for understanding the molecule's reactivity.

Table 1: Predicted Geometric Parameters for the Equatorial-Equatorial Conformer of this compound (Illustrative) Note: This table is illustrative and represents the type of data obtained from quantum chemical calculations. Actual values would be derived from specific computational studies.

| Parameter | Predicted Value |

| C-C (ring) bond length | ~1.54 Å |

| C=O (acetyl) bond length | ~1.21 Å |

| C-O (carboxyl) bond length | ~1.36 Å |

| C=O (carboxyl) bond length | ~1.21 Å |

| O-H (carboxyl) bond length | ~0.97 Å |

| C-C-C (ring) bond angle | ~111° |

| O=C-C (acetyl) bond angle | ~120° |

| O=C-O (carboxyl) bond angle | ~123° |

Calculation of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral peaks.

Similarly, by calculating the vibrational frequencies of the molecule, an infrared (IR) spectrum can be simulated. This allows for the assignment of characteristic vibrational modes, such as the carbonyl stretches of the acetyl and carboxylic acid groups, and the various C-H and C-C vibrations of the cyclohexane ring.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) Note: This table is illustrative and represents the type of data obtained from quantum chemical calculations. Actual values would be derived from specific computational studies.

| Vibrational Mode | Predicted Frequency (cm-1) |

| O-H stretch (carboxyl) | ~3500 |

| C-H stretch (aliphatic) | ~2900-3000 |

| C=O stretch (acetyl) | ~1715 |

| C=O stretch (carboxyl) | ~1700 |

| C-O stretch (carboxyl) | ~1250 |

Energetic Analysis of Conformers and Reaction Pathways

Quantum chemical calculations are instrumental in assessing the relative energies of different conformers of this compound. The energy difference between the diequatorial and diaxial conformers of the trans isomer can be quantified, confirming the strong preference for the diequatorial arrangement. The energy barrier for the ring flip process can also be calculated.

Furthermore, these methods can be used to explore the energetics of potential reaction pathways involving the acetyl and carboxylic acid functional groups. This includes modeling transition states to determine activation energies for various chemical transformations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its conformational dynamics and interactions with its environment.

Conformational Sampling and Dynamic Behavior

MD simulations can model the dynamic fluctuations of the molecule over time. This allows for a thorough exploration of the conformational landscape, confirming the stability of the diequatorial chair conformation and observing transient excursions to higher energy states. The flexibility of the acetyl and carboxylic acid side chains can also be analyzed.

Simulation of Intermolecular Interactions

In the solid state, this compound is known to form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. nih.gov MD simulations can be employed to study the stability and dynamics of these hydrogen-bonded dimers in different environments. Furthermore, simulations in a solvent, such as water, can reveal the nature of solute-solvent interactions and the hydration structure around the molecule. These simulations can provide insights into how intermolecular forces govern the bulk properties of the substance.

Docking and Molecular Recognition Studies in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial for understanding molecular recognition, which is the specific interaction between two or more molecules through noncovalent bonds.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood from studies on analogous compounds. The binding mode of a molecule like this compound is determined by a combination of factors including its shape, size, and the distribution of functional groups.

Computational docking simulations would model the interactions between this compound and a target receptor or surface. The process involves sampling a large number of possible orientations and conformations of the molecule within the binding site of the receptor. Each of these poses is then scored based on a function that estimates the binding affinity.

For this compound, key interactions governing its binding modes would include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The acetyl group's carbonyl oxygen also acts as a hydrogen bond acceptor. These groups would be predicted to form strong, directional interactions with complementary groups on a receptor. Studies on other keto-carboxylic acids have highlighted the prevalence of hydrogen bonding in determining their solid-state structures, which can involve acid-to-acid dimers or acid-to-ketone catemers rutgers.edu.

Hydrophobic Interactions: The cyclohexane ring provides a nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar regions of a binding partner.

A computational study on perfluorocarboxylic acids (PFCAs) binding to a nuclear receptor highlighted that the carboxyl group tends to anchor the ligand in a specific position through hydrogen bonds, while the rest of the molecule can exhibit more dynamic behavior within the binding pocket nih.gov. A similar principle would likely apply to this compound, with its carboxylic acid group forming key anchoring interactions.

A hypothetical docking study of this compound into an enzyme active site might yield data such as that presented in the interactive table below. This table illustrates the kind of information that would be generated, including binding energy and key interacting residues.

| Predicted Binding Mode | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -7.5 | Arg120, Tyr355 | Hydrogen Bond (Carboxyl) |

| 2 | -6.8 | Ser530 | Hydrogen Bond (Acetyl) |

| 3 | -6.2 | Val349, Leu352 | Hydrophobic (Cyclohexane) |

Note: The data in this table is hypothetical and for illustrative purposes only.

The accuracy of these predictions is often enhanced by employing more advanced techniques like molecular dynamics (MD) simulations, which allow the protein-ligand complex to move and flex over time, providing a more realistic picture of the binding event nih.gov.

The principles of chemical recognition for this compound are rooted in the synergistic action of its functional groups. Studies on the recognition of cyclic hydrophilic molecules by synthetic receptors in aqueous solutions have shown that both hydrophobic effects and hydrogen bonding are crucial driving forces mdpi.com.

For this compound, the cyclohexane ring provides the hydrophobic character that can be recognized by nonpolar cavities or surfaces. Simultaneously, the polar carboxylic acid and acetyl groups can engage in specific hydrogen bonding networks, providing selectivity. A study involving a water-soluble cavitand demonstrated that it could selectively bind cyclohexanecarboxylic acid over non-functionalized cyclohexane, underscoring the importance of the polar functional group in recognition mdpi.com.

The trans-configuration of the substituents on the cyclohexane ring imparts a specific three-dimensional shape to the molecule, which is a critical factor in recognition. The chair conformation of the cyclohexane ring places the acetyl and carboxylic acid groups in equatorial positions, leading to a relatively linear and extended geometry. This defined shape would be a key determinant in how the molecule fits into a host or binding site, a "lock-and-key" or "induced-fit" mechanism.

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) is a field of computational chemistry that aims to determine the chemical structure of a compound based on its spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) spectroscopy nih.govmdpi.com. While no specific CASE studies focusing on this compound are reported, the application of CASE principles would be a standard approach for confirming its structure or identifying it as an unknown in a complex mixture.

A typical CASE workflow involves:

Data Input: The molecular formula (C₉H₁₄O₃ for this compound) is provided along with 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Molecular Fragment Generation: The software analyzes the spectra to identify molecular fragments consistent with the observed chemical shifts and correlations. For instance, the ¹³C NMR spectrum would show characteristic signals for a carboxylic acid carbon, a ketone carbon, and carbons of the cyclohexane ring.

Structure Generation: An algorithm assembles these fragments in all possible ways that are consistent with the molecular formula and the 2D NMR correlation data. The HMBC spectrum would be particularly crucial for establishing the connectivity between the acetyl group, the cyclohexane ring, and the carboxylic acid.

Ranking and Filtering: The generated candidate structures are then ranked. This is often done by comparing predicted NMR spectra for each candidate against the experimental data. The structure with the best fit is proposed as the most likely candidate researcher.life.

CASE systems are powerful because they provide an unbiased and exhaustive analysis, ensuring that all plausible structures are considered nih.gov. This is particularly valuable for complex molecules or when spectroscopic data is ambiguous. In a study revising the structure of eleucanainones, CASE methods combined with DFT calculations were instrumental in identifying the correct structures where initial analysis had failed researcher.life.

The table below summarizes the kind of spectroscopic data that would be fed into a CASE system for the analysis of this compound.

| Spectroscopic Data | Information Provided |

| Molecular Formula | C₉H₁₄O₃ |

| ¹H NMR | Chemical shifts and coupling constants of protons. |

| ¹³C NMR | Number and type of carbon atoms (e.g., C=O, CH, CH₂). |

| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. |

| COSY | Shows proton-proton (H-H) couplings within the same spin system. |

| HSQC | Correlates protons with their directly attached carbons. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. |

For a relatively simple and symmetric molecule like this compound, a CASE analysis would likely converge on the correct structure with high confidence, serving as a robust method for structural verification.

Design and Synthesis of Chemical Derivatives and Analogues

Structure-Based Design of Novel trans-4-Acetylcyclohexanecarboxylic Acid Derivatives

The design of new derivatives often begins with a deep understanding of the target biological structure, a strategy known as structure-based design. This approach aims to create molecules that fit precisely into the binding site of a protein or enzyme, thereby modulating its activity.

Rational design involves the methodical and iterative process of designing and synthesizing compounds based on the structure of a biological target. nih.govnih.gov For derivatives of this compound, this process would typically involve identifying a target protein and using techniques like X-ray crystallography to understand how a lead compound binds. nih.govnih.gov Molecular modeling can then be employed to predict how modifications to the acetyl or carboxylic acid moieties, or the cyclohexane (B81311) scaffold itself, would enhance binding affinity or selectivity. nih.gov

For instance, if the acetyl group is found to sit in a hydrophobic pocket, rational design strategies might focus on synthesizing derivatives with larger or more lipophilic alkyl groups in place of the methyl group. Conversely, if the carboxylic acid forms a key salt bridge with a basic residue in the target, modifications would aim to maintain or optimize this electrostatic interaction. The core principle is to use structural information to make informed decisions about which new analogues to synthesize, thereby moving away from random screening and toward a more focused discovery effort. researchgate.net

Bioisosteric replacement is a cornerstone of rational drug design, where one functional group is replaced by another that retains similar physical or chemical properties, leading to comparable biological activity. cambridgemedchemconsulting.com This strategy is widely used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound, such as improving metabolic stability, enhancing membrane permeability, or reducing toxicity. nih.govdrughunter.com

For this compound, bioisosteric replacements can be considered for both the carboxylic acid and the acetyl group.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor permeability and rapid metabolism. nih.gov Replacing it with a suitable bioisostere can mitigate these issues while preserving the crucial interactions with the target. A variety of acidic, non-classical isosteres have been developed for this purpose. nih.gov

| Bioisostere | Approximate pKa | Key Properties and Rationale for Replacement |

|---|---|---|

| Tetrazole | 4.5 - 4.9 | Similar acidity to carboxylic acids, increased lipophilicity, and metabolic stability. The tetrazole ring is planar. drughunter.comnih.gov |

| Acyl Sulfonamide | 4 - 5 | Acidity is comparable to carboxylic acids. Can form multiple hydrogen bonds and may increase potency and metabolic stability. drughunter.comnih.gov |

| 3-Hydroxyisoxazole | 4 - 5 | Planar, acidic heterocycle that can mimic the hydrogen bonding pattern of a carboxylic acid. nih.gov |

Acetyl Group Bioisosteres: The carbonyl of the acetyl group can also be replaced to modulate properties. For example, replacing the methyl group with a trifluoromethyl group can increase metabolic stability and alter electronic properties.

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| -COCH₃ (Acetyl) | -COCF₃ (Trifluoroacetyl) | Increases metabolic stability by blocking oxidation at the methyl group; enhances electrophilicity of the carbonyl carbon. |

| -COCH₃ (Acetyl) | -SO₂CH₃ (Methylsulfonyl) | Replaces the planar carbonyl with a tetrahedral sulfone, altering geometry and hydrogen bonding capacity while being metabolically robust. |

Synthesis of Chemically Modified Analogues for Mechanistic Probes

To understand how a molecule exerts its biological effect, researchers often synthesize chemically modified analogues known as mechanistic probes. These probes are designed with specific features that help to elucidate the mechanism of action, identify binding partners, or visualize the molecule within a biological system.

While specific examples for this compound are not prominent in the literature, general principles can be applied. For instance, a fluorescent tag could be attached to the molecule, often via derivatization of the carboxylic acid, to allow for visualization by fluorescence microscopy. Alternatively, a photoreactive group could be incorporated to enable photoaffinity labeling, a technique used to covalently link the molecule to its biological target upon UV irradiation, thereby allowing for subsequent identification of the target protein. Another strategy involves isotopic labeling, where atoms like ¹²C or ¹H are replaced with ¹³C or ²H (deuterium), respectively. This can be used in NMR studies to probe molecular interactions or to investigate metabolic pathways via the kinetic isotope effect. cambridgemedchemconsulting.com

Combinatorial and High-Throughput Synthesis of Derivative Libraries

Combinatorial chemistry and high-throughput synthesis are powerful strategies for rapidly generating large numbers of diverse compounds, known as libraries. These libraries can then be screened to identify hits with desired biological activities. The bifunctional nature of this compound makes it an excellent scaffold for combinatorial synthesis.

The carboxylic acid moiety can be readily converted into an array of amides, esters, or other derivatives by reacting it with a diverse collection of amines or alcohols in a parallel fashion. Simultaneously or sequentially, the ketone of the acetyl group can be reacted with a library of hydrazines, hydroxylamines, or other ketone-reactive reagents to generate hydrazones, oximes, and related structures.

For example, a library could be constructed by reacting this compound with 100 different amines and 100 different hydrazines, potentially yielding a library of 10,000 distinct compounds. This approach allows for a broad exploration of the chemical space around the core scaffold, significantly increasing the chances of discovering novel compounds with interesting biological profiles.

Role As a Chemical Intermediate and Synthetic Building Block

Precursor in the Synthesis of Cyclohexane-Containing Organic Molecules

The cyclohexane (B81311) framework is a fundamental structural unit in a multitude of organic molecules, from pharmaceuticals to liquid crystals. Compounds that are structurally analogous to trans-4-acetylcyclohexanecarboxylic acid serve as key precursors for more complex cyclohexane-containing targets. For instance, derivatives such as trans-4-aminocyclohexanecarboxylic acid are crucial intermediates in the synthesis of pharmacologically active compounds. google.comgoogle.com These derivatives are often prepared through the chemical modification of a cyclohexane carboxylic acid core.

The reactivity of the acetyl and carboxylic acid groups in this compound allows for a range of chemical transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone of the acetyl group can undergo reactions such as reduction to an alcohol, reductive amination, or carbon-carbon bond formation through aldol (B89426) or Wittig-type reactions. This dual reactivity makes it a potentially valuable starting material for a diverse array of substituted cyclohexane derivatives.

Utilization in Multistep Organic Syntheses

In the realm of multistep organic synthesis, building blocks that offer regio- and stereochemical control are highly prized. The trans-configuration of the substituents on the cyclohexane ring of this compound provides a defined three-dimensional structure that can be exploited in the synthesis of complex target molecules. The principles of retrosynthetic analysis often identify simple, rigid scaffolds like the cyclohexane ring as ideal starting points for constructing more elaborate molecular architectures. youtube.com

While specific examples detailing the use of this compound in multistep syntheses are not readily found, the general strategies employed for similar cyclohexane derivatives are illustrative. For example, the synthesis of VLA-4 antagonists, a class of therapeutic agents, has utilized trans-4-substituted cyclohexanecarboxylic acid derivatives as a key component to achieve the desired pharmacological profile. nih.gov The defined stereochemistry of the cyclohexane ring is often crucial for the biological activity of the final molecule.

Scaffold for Constructing Complex Molecular Architectures

The rigid cyclohexane ring of this compound serves as a robust scaffold upon which more complex molecular structures can be assembled. The functional groups provide handles for attaching other molecular fragments, allowing for the systematic construction of larger, more intricate molecules. This concept is exemplified by the use of related cyclohexane derivatives in the synthesis of dendrimers and other macromolecular structures. For instance, trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid has been used as an intermediate in the synthesis of new types of poly(amidoamine) (PAMAM) dendrimers. researchgate.net

The predictable chair conformation of the cyclohexane ring also imparts a defined spatial arrangement to the substituents, which is a critical factor in areas such as medicinal chemistry and materials science, where molecular shape and functionality are intrinsically linked to performance.

Industrial Relevance in Fine Chemical and Specialty Material Production

The industrial production of fine chemicals and specialty materials often relies on the availability of versatile and cost-effective building blocks. While the industrial scale of this compound production is not documented, the processes for synthesizing related compounds like trans-4-aminocyclohexanecarboxylic acid are of significant industrial interest. google.comgoogle.com These processes are often designed to be efficient and scalable, utilizing methods such as catalytic hydrogenation.

The physical properties of molecules containing the cyclohexane ring, such as thermal stability and hydrophobicity, can be tailored by the choice of substituents. This makes cyclohexane derivatives valuable in the production of specialty materials. For example, the incorporation of cyclohexane rings into polymer backbones or as side chains can influence the material's glass transition temperature, mechanical strength, and optical properties. The bifunctional nature of this compound makes it a candidate for use as a monomer or cross-linking agent in polymerization reactions, although specific applications in this area are not reported.

Intermolecular and Supramolecular Interactions Chemical Focus

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding is the most significant intermolecular force at play in the structural organization of trans-4-acetylcyclohexanecarboxylic acid. The presence of both a hydrogen bond donor (the carboxylic hydroxyl group) and acceptors (the carbonyl oxygens of the carboxyl and acetyl groups) allows for the formation of robust networks, particularly in the solid state.

Due to the trans configuration of the substituents on the cyclohexane (B81311) ring, the acetyl and carboxylic acid groups are positioned on opposite sides of the ring in a 1,4-relationship. This spatial separation, with the cyclohexane ring adopting a stable chair conformation, precludes the formation of any intramolecular hydrogen bonds. The distance between the carboxylic proton and the acetyl oxygen is too great to allow for such an interaction.

In the solid state, this compound exhibits a classic and highly stable hydrogen-bonding pattern characteristic of many carboxylic acids: the formation of centrosymmetric dimers. researchwithrutgers.comnih.gov Two molecules associate through a pair of strong O-H···O hydrogen bonds, where the hydroxyl group of one molecule donates a proton to the carbonyl oxygen of the second molecule, and vice versa. researchwithrutgers.comnih.gov This interaction creates a robust eight-membered ring motif known as a carboxylic acid dimer.

Crystallographic studies have precisely characterized the geometry of this hydrogen-bonded dimer. The distance between the oxygen atoms of the interacting carboxyl groups (O···O) is approximately 2.667 Å, and the O-H···O angle is nearly linear at 175°, indicating a very strong and directional hydrogen bond. researchwithrutgers.comnih.gov This dimerization is the fundamental building block of the compound's supramolecular structure.

| Interaction | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|

| O-H···O (Carboxyl-Carboxyl) | 2.667 (3) | 175 | researchwithrutgers.comnih.gov |

Other Non-Covalent Interactions (e.g., Van der Waals, π-π Stacking)

These C-H···O interactions, while significantly weaker than conventional hydrogen bonds, are numerous and collectively play a role in the three-dimensional organization of the hydrogen-bonded dimers. They help to establish a more tightly packed and stable crystal lattice.

Given the aliphatic nature of the cyclohexane ring and the absence of aromatic systems, π-π stacking interactions are not present in the supramolecular assembly of this compound.

Self-Assembly Principles Driven by Intermolecular Forces

The self-assembly of this compound into its crystalline solid is a hierarchical process driven by the interplay of intermolecular forces.

Primary Assembly Motif: The strongest and most directional interaction, the O-H···O hydrogen bond, drives the initial and most critical step of self-assembly: the formation of centrosymmetric dimers. This highly predictable and stable motif acts as the primary supramolecular synthon.

Secondary Organization: Once these robust dimers are formed, they organize into a larger, three-dimensional structure. This higher-order assembly is guided by the weaker C-H···O interactions and non-directional van der Waals forces. researchwithrutgers.com The C-H···O contacts involving both carbonyl groups help to link the dimers together, forming layers or more complex networks that define the final crystal architecture. researchwithrutgers.comnih.gov

In essence, the principle of self-assembly for this molecule follows a pattern where strong, specific interactions create discrete, stable super-units (the dimers), which are then arranged into a periodic crystal lattice by a combination of weaker, less specific forces.

Future Research Directions and Unexplored Avenues

Advancements in Stereocontrolled Synthesis

The precise control of stereochemistry is paramount in the synthesis of complex molecules. While methods for producing trans-4-Acetylcyclohexanecarboxylic acid exist, future research will focus on developing more efficient, selective, and sustainable synthetic routes. A significant area of advancement lies in the development of novel organocatalytic domino or cascade reactions. These reactions offer the potential to construct highly functionalized cyclohexane (B81311) rings with multiple contiguous stereocenters in a single pot, starting from simple and readily available precursors. nih.gov The goal is to achieve high diastereoselectivity and enantioselectivity, providing access to a wide range of stereoisomers that are currently difficult to synthesize. nih.gov

Furthermore, the development of modular strategies for the synthesis of disubstituted cyclohexanes with kinetic stereocontrol represents a promising avenue. aiche.org Such methods would allow for the predictable and selective synthesis of less thermodynamically stable isomers, which are often challenging to obtain using traditional methods. Research in this area will likely focus on the design of new catalysts and directing groups that can effectively control the stereochemical outcome of reactions on the cyclohexane ring.

Application of Machine Learning and Artificial Intelligence in Chemical Design

Specifically, AI can be utilized to:

Design novel catalysts: AI algorithms can analyze vast datasets of catalytic reactions to identify new and more efficient catalysts for the synthesis and functionalization of this compound.

Predict reaction outcomes: ML models can be trained to predict the products and yields of chemical reactions, enabling chemists to design more efficient synthetic routes and avoid unproductive experiments. mdpi.com

Optimize molecular properties: By learning the relationship between chemical structure and biological activity, AI can guide the design of derivatives with enhanced therapeutic efficacy or improved material properties. nih.gov

Exploration of Novel Reactivity and Catalytic Systems

Future research will undoubtedly focus on uncovering new modes of reactivity for this compound, enabled by the development of innovative catalytic systems. A particularly promising area is the catalytic C-H activation of the cyclohexane ring. oup.com The selective functionalization of otherwise inert C-H bonds offers a powerful and atom-economical strategy for introducing new functional groups and building molecular complexity. researchgate.netmpg.de The development of catalysts that can selectively target specific C-H bonds on the cyclohexane ring of this compound would open up a vast new chemical space for exploration. researchgate.netnih.gov

Moreover, the exploration of novel catalytic systems for the functionalization of the acetyl and carboxylic acid groups will continue to be a major research focus. This includes the development of new methods for stereoselective additions to the ketone, as well as novel coupling reactions involving the carboxylic acid. The design of multifunctional catalysts that can promote multiple transformations in a single step will be a key area of innovation, leading to more efficient and sustainable synthetic processes.

Integration of Multiscale Computational and Experimental Approaches